molecular formula C6H12N2O B3050486 N-((Dimethylamino)methyl)acrylamide CAS No. 2627-98-7

N-((Dimethylamino)methyl)acrylamide

Cat. No. B3050486
Key on ui cas rn: 2627-98-7
M. Wt: 128.17 g/mol
InChI Key: OOUWNHAYYDNAOD-UHFFFAOYSA-N
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Patent
US04288390

Procedure details

Into a reaction vessel as employed in Example 1 is added 13.3 parts of paraformaldehyde and 62.9 parts of a 48.1% aqueous solution of acrylamide. The pH is adjusted with aqueous NaOH to 11.5 and the homogeneous mixture allowed to stand 24 hours at room temperature. The product, >90 mole percent converted N-methylolacrylamide, is acidified to a pH of 2 and to it is added 57.5 parts of a 40% dimethylamine aqueous solution acidified to a pH of 2. The resulting solution is heated 3 hours at 65° C. and yields about 50 mole percent of N-(dimethylaminomethyl)acrylamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C=O.C(N)(=O)C=C.[OH-].[Na+].[CH2:10]([NH:12][C:13](=[O:16])[CH:14]=[CH2:15])O.[CH3:17][NH:18][CH3:19]>>[CH3:17][N:18]([CH2:10][NH:12][C:13](=[O:16])[CH:14]=[CH2:15])[CH3:19] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)NC(C=C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a reaction vessel as employed in Example 1

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN(C)CNC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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